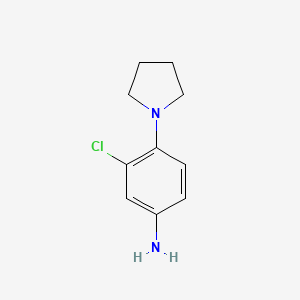

3-Chloro-4-(pyrrolidin-1-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds structurally related to 3-Chloro-4-(pyrrolidin-1-yl)aniline often involves complex reactions, including the formation of pyrrolidine derivatives through catalytic methods or cyclization reactions. For example, the stereoselective synthesis of chlorotrifluoromethylated pyrrolidines has been achieved using an electrochemical process that combines oxidative events in a productive manner, suggesting potential pathways for synthesizing related chloro-pyrrolidin anilines (Ye et al., 2018).

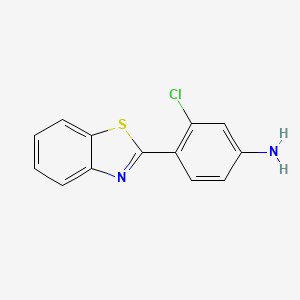

Molecular Structure Analysis

Studies on similar compounds, such as isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines, reveal insights into their molecular structures, showing planar backbones with specific dihedral angles between the pyrrolidine and benzene rings, indicating how chlorine substitution might affect the molecular conformation of this compound (B. Su et al., 2013).

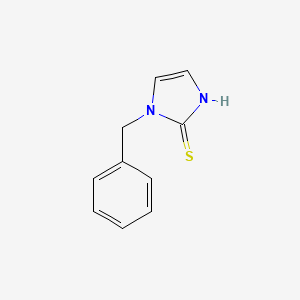

Chemical Reactions and Properties

The chemical behavior of pyrrolidine-containing compounds includes participation in various reactions, such as the diastereoselective synthesis of pyrrolidines via catalyzed reactions, which might suggest potential reactivity patterns for this compound (Carson & Kerr, 2005).

Scientific Research Applications

Molecular Structure and Packing Interactions

- Isomeric Structures and Molecular Packing : Studies on isomeric structures, including 3-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, demonstrate significant insights into molecular packing interactions. These compounds, featuring the basic iminopyrrole structure, show a planar backbone with distinctive dihedral angles and packing interactions involving hydrogen bonds and C-H···π interactions (Su, Wang, Liu, & Li, 2013).

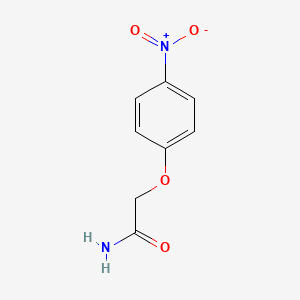

Crystallography and Structural Analysis

- Crystal Structure Investigations : The crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline was analyzed, revealing coplanar molecular arrangements and intermolecular interactions responsible for crystal packing, as supported by density functional theory (DFT) calculations (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021).

- Chiral Secondary Amine Structures : A study presented the crystal structure of a chiral sec-amine derived from a similar compound, showcasing insights into molecular characterization techniques such as FT-IR, NMR, and Mass Spectroscopy (Adeleke & Omondi, 2022).

Chemical Synthesis and Reactions

- Microwave-Assisted Synthesis : A report on the microwave-assisted synthesis of a series related to 3-chloro-4-(pyrrolidin-1-yl)aniline, specifically pyrrolidine-2,3,5-triones, emphasizes the efficiency of this method in yielding products under mild conditions (Vargas, Rosa, Buriol, Rotta, Moreira, Frizzo, Bonacorso, Zanatta, & Martins, 2012).

Chemical Interactions and Bonding

- Bonding of Nitrogen-Containing Organic Molecules : An investigation into the adsorption of similar compounds on surfaces, including pyrrole and aniline, provides insights into the bonding mechanisms and selectivity favoring nitrogen atom bonding in aromatic molecules (Cao, Coulter, Ellison, Liu, Liu, & Hamers, 2001).

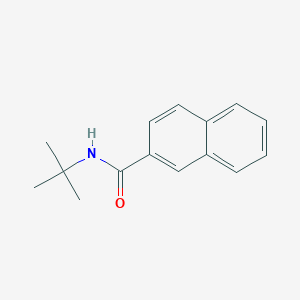

Miscellaneous Applications

- Electroluminescence and Photophysics : Research on platinum complexes incorporating N,N-di(6-phenylpyridin-2-yl)aniline and related compounds offers insights into their luminescent properties and potential applications in organic light-emitting diodes (OLEDs) (Vezzu, Deaton, Jones, Bartolotti, Harris, Marchetti, Kondakova, Pike, & Huo, 2010).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives, which include 3-chloro-4-(pyrrolidin-1-yl)aniline, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Result of Action

The compound’s potential therapeutic effects could be inferred from its structural similarity to other pyrrolidine derivatives, which are known to have various biological activities .

properties

IUPAC Name |

3-chloro-4-pyrrolidin-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJSLXVGFFLZMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283789 |

Source

|

| Record name | 3-Chloro-4-(1-pyrrolidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16089-44-4 |

Source

|

| Record name | 3-Chloro-4-(1-pyrrolidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16089-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(1-pyrrolidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)

![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)

![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)